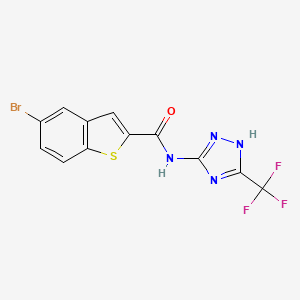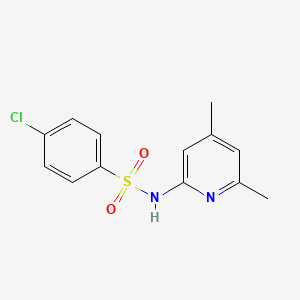![molecular formula C17H14F3N3O2 B10981404 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B10981404.png)
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]ACETAMIDE is a synthetic organic compound that features an indole moiety linked to a pyridine ring through an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]ACETAMIDE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with a nucleophile.
Linking the Indole and Pyridine Rings: The indole and pyridine rings are linked through an acetamide bridge, which can be formed by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include using high-purity starting materials, controlling reaction temperature and time, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer. Its unique structure allows it to interact with specific biological targets.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying biological pathways.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting cellular processes. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(1-METHYL-1H-INDOL-3-YL)OXY]-N-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]ACETAMIDE: Similar structure but with a different position of the indole substitution.
2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[5-(TRIFLUOROMETHYL)-3-PYRIDYL]ACETAMIDE: Similar structure but with a different position of the pyridine substitution.
Uniqueness
2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]ACETAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H14F3N3O2 |
|---|---|
Molecular Weight |
349.31 g/mol |
IUPAC Name |
2-(1-methylindol-4-yl)oxy-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C17H14F3N3O2/c1-23-8-7-12-13(23)3-2-4-14(12)25-10-16(24)22-15-6-5-11(9-21-15)17(18,19)20/h2-9H,10H2,1H3,(H,21,22,24) |
InChI Key |
GRHZISFLYLLZJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC(=O)NC3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B10981321.png)

![N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10981327.png)
![4-phenyl-N-{3-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B10981334.png)

![ethyl 4-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate](/img/structure/B10981361.png)

![ethyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10981370.png)
![Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)pentanedioate](/img/structure/B10981371.png)

![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B10981386.png)
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10981388.png)

![2-[(2-Nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10981403.png)
